Angiotensin II human, FAM-labeled

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C71H81N13O18 |

|---|---|

Molecular Weight |

1404.5 g/mol |

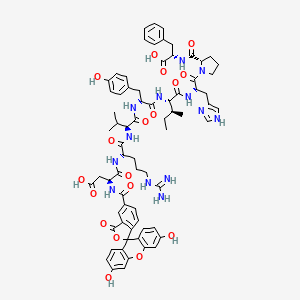

IUPAC Name |

(3S)-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C71H81N13O18/c1-5-37(4)59(66(96)80-52(30-41-34-74-35-76-41)67(97)84-26-10-14-54(84)64(94)81-53(68(98)99)28-38-11-7-6-8-12-38)83-63(93)50(27-39-15-18-42(85)19-16-39)79-65(95)58(36(2)3)82-61(91)49(13-9-25-75-70(72)73)77-62(92)51(33-57(88)89)78-60(90)40-17-22-46-45(29-40)69(100)102-71(46)47-23-20-43(86)31-55(47)101-56-32-44(87)21-24-48(56)71/h6-8,11-12,15-24,29,31-32,34-37,49-54,58-59,85-87H,5,9-10,13-14,25-28,30,33H2,1-4H3,(H,74,76)(H,77,92)(H,78,90)(H,79,95)(H,80,96)(H,81,94)(H,82,91)(H,83,93)(H,88,89)(H,98,99)(H4,72,73,75)/t37-,49-,50-,51-,52-,53-,54-,58-,59-/m0/s1 |

InChI Key |

DPCSECZBQFFZOH-WIDNDGSMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Excitation and Emission Spectra of FAM-labeled Angiotensin II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of FAM (Carboxyfluorescein)-labeled Angiotensin II, a critical tool in cardiovascular research and drug development. This document details the excitation and emission characteristics, outlines experimental protocols for their determination, and presents the associated signaling pathways of Angiotensin II.

Introduction

Angiotensin II, an octapeptide hormone, is the primary effector of the renin-angiotensin system (RAS) and plays a pivotal role in blood pressure regulation and cardiovascular homeostasis.[1][2] Its interaction with its receptors, primarily the AT1 and AT2 receptors, initiates a cascade of intracellular signaling events.[3][4][5] To visualize and quantify these interactions in biological systems, Angiotensin II is often labeled with a fluorescent dye. FAM (Carboxyfluorescein) is a widely used green fluorescent probe due to its high quantum yield and good water solubility.[6] Understanding the spectral properties of FAM-labeled Angiotensin II is fundamental for designing and interpreting fluorescence-based assays.

Spectral Properties of FAM-labeled Angiotensin II

Carboxyfluorescein (FAM) is a derivative of fluorescein that is commonly used for labeling peptides and oligonucleotides.[6][7] The conjugation of FAM to Angiotensin II creates a fluorescent probe that allows for sensitive detection and analysis.

Quantitative Spectral Data

The excitation and emission maxima of FAM and FAM-labeled Angiotensin II are summarized in the table below. It is important to note that the spectral characteristics can be influenced by environmental factors such as pH, solvent polarity, and the conjugation site on the peptide.[6]

| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Reference |

| FAM (Carboxyfluorescein) | ~493 - 495 | ~517 - 520 | [7][8][9] |

| 5-FAM | ~490 | ~515 - 520 | |

| 6-FAM | ~495 | ~517 | [7] |

| FAM-labeled Angiotensin II | ~494 | ~518 - 521 | [10][11][12] |

Experimental Protocols

The following sections provide generalized methodologies for the synthesis, purification, and spectral analysis of FAM-labeled Angiotensin II.

Synthesis and Purification of FAM-labeled Angiotensin II

The synthesis of FAM-labeled Angiotensin II typically involves the coupling of a reactive derivative of FAM to the N-terminus or a specific amino acid side chain of the Angiotensin II peptide.

Materials:

-

Angiotensin II (human, synthetic)

-

5(6)-Carboxyfluorescein, succinimidyl ester (FAM-NHS ester)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Protocol:

-

Dissolve Angiotensin II in anhydrous DMF.

-

Add DIPEA to the solution to adjust the pH to ~8-9, creating a basic environment to facilitate the labeling reaction.

-

Dissolve FAM-NHS ester in anhydrous DMF.

-

Add the FAM-NHS ester solution to the Angiotensin II solution in a dropwise manner while stirring. The molar ratio of FAM-NHS ester to peptide is typically optimized, with a common starting point being a 1.2 to 1.5-fold molar excess of the dye.

-

Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

-

Monitor the reaction progress using RP-HPLC.

-

Once the reaction is complete, purify the FAM-labeled Angiotensin II from unreacted dye and peptide using preparative RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used.

-

Collect the fractions containing the desired product.

-

Confirm the identity and purity of the FAM-labeled Angiotensin II using analytical RP-HPLC and mass spectrometry.

-

Lyophilize the pure fractions to obtain the final product as a powder.

Measurement of Excitation and Emission Spectra

The fluorescence spectra of FAM-labeled Angiotensin II are determined using a fluorescence spectrophotometer.

Materials:

-

FAM-labeled Angiotensin II

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Protocol:

-

Prepare a stock solution of FAM-labeled Angiotensin II in a suitable solvent, such as DMSO.

-

Dilute the stock solution in PBS (pH 7.4) to a final concentration in the nanomolar to low micromolar range. The optimal concentration should be determined empirically to avoid inner filter effects.

-

To measure the emission spectrum: a. Set the excitation wavelength to the known absorption maximum of FAM (e.g., 494 nm). b. Scan a range of emission wavelengths (e.g., 500 nm to 650 nm). c. The wavelength at which the highest fluorescence intensity is observed is the emission maximum.

-

To measure the excitation spectrum: a. Set the emission wavelength to the determined emission maximum (e.g., 518 nm). b. Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm). c. The wavelength that produces the highest fluorescence intensity is the excitation maximum.

-

Record the excitation and emission spectra. It is also good practice to measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the concentration accurately using the Beer-Lambert law.

Angiotensin II Signaling Pathways

Angiotensin II mediates its diverse physiological and pathological effects by binding to its G protein-coupled receptors (GPCRs), primarily the AT1 and AT2 receptors.[3][4] The binding of Angiotensin II to the AT1 receptor, in particular, triggers a complex network of intracellular signaling cascades.[2][3]

AT1 Receptor Signaling

The AT1 receptor is coupled to several heterotrimeric G proteins, including Gq/11, G12/13, and Gi.[3] Activation of these G proteins leads to the stimulation of various downstream effector molecules and signaling pathways.[1][2][3]

Caption: Simplified Angiotensin II AT1 receptor signaling pathway via Gq/11.

Experimental Workflow for Receptor Binding Assay

Fluorescently labeled Angiotensin II is a valuable tool for studying receptor-ligand interactions. A common application is in fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET) based binding assays.

Caption: General workflow for a competitive receptor binding assay using FAM-labeled Angiotensin II.

Conclusion

FAM-labeled Angiotensin II is an indispensable tool for elucidating the complex biology of the renin-angiotensin system. Its well-defined spectral properties allow for sensitive and quantitative measurements of receptor binding, cellular uptake, and downstream signaling events. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals working in the fields of cardiovascular research and drug discovery. Accurate characterization of the spectral properties of such fluorescent probes is paramount for the generation of reliable and reproducible data.

References

- 1. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Recent advances in angiotensin II signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 7. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 8. Spectrum [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]

- 9. eurofinsgenomics.com [eurofinsgenomics.com]

- 10. AddexBio Product Detail - Angiotensin II (human) - FAM labeled [addexbio.com]

- 11. innopep.com [innopep.com]

- 12. Angiotensin II, human, FAM-labeled - 1 mg [eurogentec.com]

The Use of FAM-Labeled Angiotensin II in the Elucidation of GPCR Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiotensin II (Ang II) is a crucial octapeptide hormone within the renin-angiotensin system (RAS), primarily mediating its effects through the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. The AT1 receptor, in particular, is a major therapeutic target for cardiovascular diseases such as hypertension and heart failure. Understanding the intricate signaling pathways initiated by Ang II binding to its receptors is paramount for the development of novel therapeutics. Fluorescently labeled ligands, such as Angiotensin II conjugated with carboxyfluorescein (FAM), serve as powerful tools for dissecting these complex signaling events. This technical guide provides an in-depth overview of the application of FAM-labeled Angiotensin II in studying GPCR signaling, complete with experimental protocols and representative data.

Angiotensin II Signaling Pathways

Angiotensin II binding to the AT1 receptor initiates a cascade of intracellular events. The canonical pathway involves the coupling of the receptor to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Beyond G protein-dependent signaling, the AT1 receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and the activation of distinct signaling cascades, such as the ERK1/2 pathway. This phenomenon, known as biased agonism, where a ligand can preferentially activate one pathway over another, is a key area of research in GPCR pharmacology.

Figure 1: Simplified Angiotensin II signaling pathways via the AT1 receptor.

Data Presentation

The following tables summarize representative quantitative data from various assays used to characterize Angiotensin II receptor signaling. It is important to note that these values can vary depending on the specific cell line, experimental conditions, and the nature of the labeled ligand used.

| Ligand | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |

| 125I-[Sar1,Ile8]Ang II | AT1 | Radioligand Binding | Guinea Pig Liver Membranes | Kd | ~3.8 nM | [1] |

| Angiotensin II | AT1 | Phosphorylase a activation | Guinea Pig Hepatocytes | EC50 | ~1 nM | [1] |

| 125I-[Sar1,Ile8]Ang II | AT1 | Radioligand Binding | HEK-293 | IC50 (Ang II) | ~1.5 nM | |

| Angiotensin II | AT1 | IP3 Production | Guinea Pig Hepatocytes | EC50 | ~10 µM (Max Effect) | [1] |

Table 1: Representative Binding Affinity and Potency Data for Angiotensin II Receptor.

| Assay | Readout | Agonist | Cell Line | Typical Time Points | Key Findings |

| Confocal Microscopy | Receptor Internalization | Angiotensin II | CHO-K1 | 0, 1, 2, 5, 10, 20 min | Rapid internalization observed, with significant cytoplasmic accumulation within 5-10 minutes. |

| BRET | G Protein Activation | Angiotensin II | HEK-293 | 0-20 min | Dose-dependent increase in BRET signal upon agonist stimulation, indicating G protein activation. |

| BRET | β-arrestin Recruitment | Angiotensin II | HEK-293 | 0-30 min | Agonist-induced increase in BRET signal, demonstrating the recruitment of β-arrestin to the receptor. |

Table 2: Representative Kinetic and Functional Assay Data.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes a classical method to determine the binding affinity of unlabeled ligands, which can be adapted for fluorescent ligands.

Materials:

-

HEK-293 cells stably expressing the AT1 receptor.

-

Cell culture medium and reagents.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Radioligand: 125I-[Sar1,Ile8]Angiotensin II.

-

Unlabeled Angiotensin II (for total binding).

-

Test compounds (e.g., FAM-labeled Angiotensin II or other antagonists/agonists).

-

Scintillation fluid and vials.

-

Microplate harvester and filter mats.

-

Scintillation counter.

Procedure:

-

Cell Culture: Culture AT1-expressing HEK-293 cells to confluency in appropriate flasks.

-

Membrane Preparation:

-

Wash cells with ice-cold PBS.

-

Scrape cells into homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Homogenize the cell suspension using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in Binding Buffer and determine protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Total Binding: 25 µL of radioligand and 25 µL of Binding Buffer.

-

Non-specific Binding: 25 µL of radioligand and 25 µL of a high concentration of unlabeled Angiotensin II (e.g., 1 µM).

-

Competition: 25 µL of radioligand and 25 µL of serially diluted test compound.

-

-

Add 50 µL of the membrane preparation to each well (typically 10-20 µg of protein per well).

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

-

Harvesting and Counting:

-

Harvest the contents of the wells onto filter mats using a microplate harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filter mats.

-

Place the filter discs into scintillation vials with scintillation fluid.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for a competitive radioligand binding assay.

Receptor Internalization Assay using Confocal Microscopy

This protocol outlines a method to visualize and quantify the internalization of AT1 receptors using a fluorescently labeled ligand like FAM-Angiotensin II.

Materials:

-

CHO-K1 or HEK-293 cells expressing the AT1 receptor.

-

Glass-bottom culture dishes.

-

Live-cell imaging medium (e.g., phenol red-free DMEM/F12 with HEPES).

-

FAM-labeled Angiotensin II.

-

Hoechst 33342 or another nuclear stain.

-

Confocal microscope with environmental control (37°C, 5% CO2).

-

Image analysis software (e.g., ImageJ/Fiji).

Procedure:

-

Cell Seeding: Seed AT1R-expressing cells onto glass-bottom dishes and allow them to adhere and grow to 50-70% confluency.

-

Cell Staining (Optional):

-

Wash cells with pre-warmed PBS.

-

Incubate with Hoechst 33342 in live-cell imaging medium for 10-15 minutes to stain the nuclei.

-

Wash the cells again with pre-warmed live-cell imaging medium.

-

-

Image Acquisition:

-

Place the dish on the confocal microscope stage within the environmental chamber.

-

Acquire baseline images of the cells (t=0) using the appropriate laser lines for FAM (e.g., 488 nm excitation) and the nuclear stain.

-

Add FAM-labeled Angiotensin II to the medium at the desired final concentration (e.g., 100 nM).

-

Immediately start acquiring time-lapse images at regular intervals (e.g., every 1-2 minutes) for a total duration of 30-60 minutes.

-

-

Image Analysis and Quantification:

-

For each time point, identify individual cells.

-

Define regions of interest (ROIs) for the whole cell and the intracellular compartment (cytoplasm).

-

Measure the mean fluorescence intensity within each ROI.

-

Calculate the internalization ratio as the ratio of intracellular fluorescence to total cellular fluorescence.

-

Plot the internalization ratio over time to determine the kinetics of receptor internalization.

-

Figure 3: Workflow for a receptor internalization assay.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation

This protocol describes a BRET-based assay to monitor the interaction between the AT1 receptor and its cognate G protein, Gαq.

Materials:

-

HEK-293 cells.

-

Plasmids encoding AT1R, Gαq-Rluc8 (BRET donor), and Gβγ tagged with a fluorescent protein (e.g., Venus-Gγ, BRET acceptor).

-

Transfection reagent.

-

White, opaque 96-well microplates.

-

BRET substrate (e.g., Coelenterazine h).

-

Plate reader capable of measuring dual-emission luminescence.

Procedure:

-

Cell Transfection:

-

Co-transfect HEK-293 cells with the plasmids encoding AT1R, Gαq-Rluc8, and Venus-Gγ using a suitable transfection reagent.

-

Seed the transfected cells into a white, opaque 96-well plate and culture for 24-48 hours.

-

-

Assay Performance:

-

Wash the cells with PBS.

-

Add assay buffer (e.g., HBSS with 20 mM HEPES).

-

Add the BRET substrate (e.g., Coelenterazine h) to all wells to a final concentration of 5 µM and incubate for 5-10 minutes in the dark.

-

Measure the baseline BRET signal by reading luminescence at two wavelengths (e.g., 485 nm for Rluc8 and 530 nm for Venus).

-

Add FAM-labeled Angiotensin II or other test compounds at various concentrations to the wells.

-

Immediately begin kinetic measurements of the BRET signal every 1-2 minutes for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the BRET ratio for each well at each time point: (Emission at 530 nm) / (Emission at 485 nm).

-

Subtract the baseline BRET ratio from the agonist-induced BRET ratio to obtain the net BRET signal.

-

Plot the net BRET signal against the log concentration of the agonist to generate a dose-response curve and determine the EC50.

-

Figure 4: Principle of a G protein activation BRET assay.

Conclusion

FAM-labeled Angiotensin II is a versatile and valuable tool for investigating the multifaceted signaling of Angiotensin receptors. Its application in binding assays, receptor trafficking studies, and advanced biophysical techniques like FRET and BRET allows for a detailed characterization of ligand-receptor interactions and downstream signaling events. The methodologies outlined in this guide provide a robust framework for researchers to explore the pharmacology of the renin-angiotensin system and to facilitate the discovery and development of novel therapeutics targeting GPCRs.

References

The Biological Activity of FAM-Labeled Angiotensin II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II (Ang II) is the primary effector peptide of the renin-angiotensin system (RAS), playing a critical role in cardiovascular homeostasis, fluid and electrolyte balance, and the pathophysiology of various diseases, including hypertension, heart failure, and kidney disease. The biological effects of Ang II are mediated through its interaction with two main G protein-coupled receptors (GPCRs): the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. To facilitate the study of these interactions, fluorescently labeled ligands, such as 5-carboxyfluorescein (FAM) labeled Angiotensin II, have been developed. This technical guide provides a comprehensive overview of the biological activity of FAM-labeled Angiotensin II, including its receptor binding properties, signaling pathways, and detailed experimental protocols for its use in research. FAM-labeled Angiotensin II is a valuable tool for visualizing and tracking receptor interactions and distribution in biological systems.[1]

FAM is a fluorescent dye with an excitation maximum at approximately 494 nm and an emission maximum at around 518 nm. It is known for its good chemical and photostability, making it a suitable label for biological research.[2][3][4]

Receptor Binding and Functional Activity of FAM-Labeled Angiotensin II

| Ligand | Receptor | Binding Affinity (Ki) [nm] | Functional Potency (EC50) [nm] |

| FAM-Angiotensin II (Illustrative) | AT1 | 1 - 10 | 0.1 - 5 |

| FAM-Angiotensin II (Illustrative) | AT2 | 1 - 10 | Not typically measured |

| Unlabeled Angiotensin II | AT1 | ~1.5 | ~1 |

| Unlabeled Angiotensin II | AT2 | ~0.2 | Not applicable |

Note: The Ki and EC50 values for FAM-Angiotensin II are illustrative and should be determined experimentally. The binding affinity of unlabeled Angiotensin II can vary depending on the experimental conditions and tissue/cell type used.

Angiotensin II Signaling Pathways

Upon binding to its receptors, Angiotensin II initiates a cascade of intracellular signaling events. The AT1 and AT2 receptors are coupled to different G proteins and activate distinct downstream pathways.

AT1 Receptor Signaling

The AT1 receptor is primarily coupled to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including vasoconstriction, cell growth, and inflammation. The AT1 receptor can also couple to other G proteins, such as Gi/o and G12/13, and activate other signaling pathways, including the MAPK/ERK pathway and the JAK/STAT pathway.

AT2 Receptor Signaling

The AT2 receptor is primarily coupled to Gi/o proteins. Its activation is often associated with effects that counteract those of the AT1 receptor, such as vasodilation, anti-proliferation, and apoptosis. AT2 receptor signaling involves the activation of protein phosphatases, leading to the dephosphorylation of key signaling molecules, and the production of nitric oxide (NO).

Experimental Protocols

The following are generalized protocols that can be adapted for use with FAM-labeled Angiotensin II. It is highly recommended to optimize these protocols for your specific cell type and experimental conditions.

Receptor Binding Assay (Competition)

This assay measures the ability of a test compound to compete with FAM-labeled Angiotensin II for binding to its receptors.

Materials:

-

Cells or membranes expressing AT1 or AT2 receptors

-

FAM-labeled Angiotensin II

-

Unlabeled Angiotensin II or other competitor compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Seed cells in a 96-well black microplate and culture until they reach the desired confluency. For membrane preparations, prepare membranes from cells or tissues known to express the receptors.

-

Assay Setup:

-

Add a fixed concentration of FAM-labeled Angiotensin II to each well (typically at a concentration close to its Kd).

-

Add varying concentrations of the unlabeled competitor compound to the wells. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled Angiotensin II to determine non-specific binding.

-

-

Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 1-3 hours), protected from light.

-

Washing: Gently wash the cells or membranes with ice-cold binding buffer to remove unbound ligands.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission filters for FAM (e.g., 494 nm excitation, 518 nm emission).

-

Data Analysis: Subtract the non-specific binding from all other readings. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation by FAM-labeled Angiotensin II.

Materials:

-

Cells expressing AT1 receptors

-

FAM-labeled Angiotensin II

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

-

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Stimulation: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add varying concentrations of FAM-labeled Angiotensin II to the wells and immediately start recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the FAM-Angiotensin II concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Receptor Internalization Assay (Confocal Microscopy)

This assay visualizes the agonist-induced internalization of angiotensin receptors using FAM-labeled Angiotensin II.

Materials:

-

Cells expressing AT1 receptors

-

FAM-labeled Angiotensin II

-

Glass-bottom dishes or coverslips

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

(Optional) Antibodies against endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes) and corresponding fluorescently labeled secondary antibodies.

-

Confocal microscope

Procedure:

-

Cell Culture: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow.

-

Incubation: Incubate the cells with FAM-labeled Angiotensin II (at a concentration sufficient to induce internalization, e.g., 100 nM) in serum-free medium for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

-

Washing and Fixation: At each time point, wash the cells with ice-cold PBS to stop internalization and remove unbound ligand. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

(Optional) Immunofluorescence Staining: If co-localization with endosomal markers is desired, permeabilize the cells with a permeabilization buffer and then incubate with primary and secondary antibodies according to standard immunofluorescence protocols.

-

Imaging: Mount the coverslips on microscope slides. Image the cells using a confocal microscope with appropriate laser lines and filters for FAM and any other fluorophores used.

-

Image Analysis: Analyze the images to observe the translocation of the fluorescent signal from the cell surface to intracellular vesicles over time. If co-localization studies were performed, quantify the degree of overlap between the FAM-Angiotensin II signal and the endosomal markers.

Conclusion

FAM-labeled Angiotensin II is a powerful tool for investigating the complex biology of the renin-angiotensin system. Its fluorescent properties enable researchers to perform a variety of in vitro assays to characterize receptor binding, signaling, and trafficking. While specific quantitative data on the pharmacological properties of FAM-labeled Angiotensin II is limited, the available evidence suggests it is a biologically active analog of the native peptide. The experimental protocols provided in this guide offer a starting point for researchers to design and implement studies using this valuable research tool. As with any labeled ligand, it is crucial to experimentally validate its properties in the specific assay system being used.

References

An In-depth Technical Guide to the Interaction of Angiotensin II Receptor Subtypes with FAM-Labeled Angiotensin II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Angiotensin II (Ang II) receptor subtypes, AT1 and AT2, with fluorescently labeled Ang II, specifically focusing on FAM-labeled Ang II and its analogs. This document details the distinct signaling pathways of each receptor subtype, presents quantitative binding data for fluorescent Ang II derivatives, and provides detailed experimental protocols for key assays used in their study. The included visualizations aim to clarify complex biological processes and experimental workflows.

Introduction to Angiotensin II Receptors

Angiotensin II is a crucial octapeptide hormone in the renin-angiotensin system (RAS), which plays a vital role in regulating blood pressure, and fluid and electrolyte balance. Its physiological and pathophysiological effects are mediated by two primary G protein-coupled receptors (GPCRs): the Angiotensin II type 1 receptor (AT1R) and the Angiotensin II type 2 receptor (AT2R). While both receptors bind Ang II with high affinity, they often trigger opposing downstream signaling cascades and physiological responses. Understanding the specific interactions of ligands with these receptor subtypes is paramount for the development of targeted therapeutics for cardiovascular and other diseases. Fluorescently labeled ligands, such as FAM-labeled Angiotensin II, have become invaluable tools for delineating these interactions in high-resolution and real-time assays.

Angiotensin II Receptor Subtype Signaling Pathways

The AT1 and AT2 receptors initiate distinct intracellular signaling cascades upon Ang II binding, leading to different cellular outcomes.

AT1 Receptor Signaling

The AT1 receptor is predominantly responsible for the classical effects of Angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation. Its signaling is complex, involving multiple G protein-dependent and -independent pathways. The primary signaling cascade is mediated through the Gq/11 family of G proteins.[1] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This cascade ultimately results in various cellular responses, including smooth muscle contraction and gene transcription.

Furthermore, the AT1 receptor can also couple to other G proteins, such as Gi/o and G12/13, and activate G protein-independent pathways involving β-arrestin, which can mediate distinct signaling events, including the activation of mitogen-activated protein kinases (MAPKs).[3]

AT2 Receptor Signaling

The AT2 receptor is highly expressed during fetal development and its expression is upregulated in adults under pathological conditions such as tissue injury and inflammation. The signaling pathways of the AT2 receptor are generally considered to counteract the effects of the AT1 receptor, promoting vasodilation, anti-proliferation, and apoptosis.[4] AT2 receptor signaling is often mediated through the activation of protein phosphatases, such as SH2 domain-containing phosphatase 1 (SHP-1), which can dephosphorylate and inactivate key signaling molecules in growth-promoting pathways.[5][6] Another important signaling axis for the AT2 receptor involves the activation of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway, which contributes to its vasodilatory effects.[6][7]

Quantitative Analysis of Fluorescent Angiotensin II Analog Binding

While specific binding affinity data for commercially available FAM-labeled Angiotensin II is not readily found in peer-reviewed literature, a recent study by Criado et al. (2024) provides a detailed pharmacological characterization of novel fluorescent Angiotensin II derivatives.[5][8][9][10] This data serves as an excellent proxy for understanding how fluorescent labeling can influence receptor interaction. The following tables summarize the binding affinities (pKi) and functional activities (pEC50/pIC50) of these analogs at both AT1 and AT2 receptors.

Table 1: Binding Affinities (pKi) of Fluorescent Angiotensin II Analogs

| Compound | Fluorophore | Linker | AT1 Receptor pKi | AT2 Receptor pKi |

| AngII | - | - | 8.7 ± 0.1 | 8.8 ± 0.1 |

| Fluorescent Analog 1 | 5-TAMRA | C6 | 7.9 ± 0.1 | 8.5 ± 0.1 |

| Fluorescent Analog 2 | 6-TAMRA | C6 | 8.0 ± 0.1 | 8.6 ± 0.1 |

| Fluorescent Analog 3 | 5-FAM | C6 | < 6 | 7.5 ± 0.1 |

Data adapted from Criado et al., Journal of Medicinal Chemistry, 2024.[5][8][9][10] Values are presented as mean ± SEM.

Table 2: Functional Activity of Fluorescent Angiotensin II Analogs at the AT1 Receptor (Gq/11 Pathway)

| Compound | pEC50 (Agonist) | pIC50 (Antagonist) |

| AngII | 8.9 ± 0.1 | - |

| Fluorescent Analog 1 | 7.8 ± 0.1 | - |

| Fluorescent Analog 2 | 7.9 ± 0.1 | - |

| Fluorescent Analog 3 | < 6 | - |

Data adapted from Criado et al., Journal of Medicinal Chemistry, 2024.[5][8][9][10] Functional activity was assessed by measuring inositol monophosphate (IP1) accumulation. Values are presented as mean ± SEM.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of FAM-labeled Ang II with angiotensin receptors. These protocols are based on established methods and can be adapted for specific experimental needs.

Cell Culture and Transfection

-

Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for their high transfection efficiency and low endogenous expression of angiotensin receptors. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transfection: For transient expression of AT1 or AT2 receptors, transfect HEK293 cells using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions. For BRET and FRET assays, co-transfection with receptor constructs fused to appropriate donor and acceptor molecules (e.g., Nluc for BRET, fluorescent proteins for FRET) is required.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay measures the binding of a fluorescently labeled ligand to a receptor that is also labeled with a fluorescent tag, typically a lanthanide donor.

Protocol:

-

Plate Cells: Seed transfected HEK293 cells in a 96-well or 384-well white opaque plate at a density of 20,000-40,000 cells per well and allow them to adhere overnight.

-

Prepare Reagents:

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

FAM-labeled Ang II: Prepare a stock solution in DMSO and dilute to the desired concentrations in assay buffer.

-

Lanthanide-labeled Antibody: Use an antibody targeting an epitope tag on the receptor (e.g., anti-FLAG-Europium cryptate). Dilute in assay buffer.

-

-

Assay Procedure:

-

Wash the cells once with assay buffer.

-

Add the lanthanide-labeled antibody to the cells and incubate for 1 hour at room temperature.

-

Add increasing concentrations of FAM-labeled Ang II to the wells. For competition assays, add a fixed concentration of FAM-labeled Ang II along with increasing concentrations of an unlabeled competitor.

-

Incubate for 2-4 hours at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence emission at the donor (e.g., 620 nm for Europium) and acceptor (e.g., 520 nm for FAM) wavelengths using a plate reader capable of time-resolved fluorescence measurements.

-

Calculate the FRET ratio (Acceptor Emission / Donor Emission).

-

-

Data Analysis:

-

For saturation binding, plot the FRET ratio against the concentration of FAM-labeled Ang II and fit the data to a one-site binding model to determine the Kd and Bmax.

-

For competition binding, plot the FRET ratio against the concentration of the unlabeled competitor and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Fluorescence Polarization (FP) Assay

This homogeneous assay measures the change in the polarization of emitted light from a fluorescent probe upon binding to a larger molecule.

Protocol:

-

Reagent Preparation:

-

FP Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Triton X-100.

-

FAM-labeled Ang II (Tracer): Prepare a stock solution in DMSO and dilute to a final concentration of 1-10 nM in FP assay buffer. The optimal concentration should be determined empirically.

-

Receptor Preparation: Use purified receptor protein or membrane preparations from cells overexpressing the receptor of interest.

-

-

Assay Procedure (in a black 384-well plate):

-

To each well, add 10 µL of FP assay buffer.

-

For competition assays, add 5 µL of unlabeled competitor at various concentrations. For direct binding, add 5 µL of FP assay buffer.

-

Add 5 µL of the receptor preparation.

-

Add 5 µL of the FAM-labeled Ang II tracer.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure fluorescence polarization using a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters and polarizers.

-

-

Data Analysis:

-

The change in millipolarization (mP) is plotted against the concentration of the unlabeled competitor.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 of the competitor.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET measures the radiationless energy transfer between a bioluminescent donor (e.g., NanoLuc luciferase) fused to the receptor and a fluorescent acceptor (e.g., FAM) on the ligand.

Protocol:

-

Cell Preparation:

-

Transfect HEK293 cells with a construct encoding the angiotensin receptor fused to a bioluminescent donor (e.g., Nluc-AT1R).

-

Plate the transfected cells in a 96-well white opaque plate.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., HBSS).

-

Add increasing concentrations of FAM-labeled Ang II to the wells. For competition assays, pre-incubate the cells with increasing concentrations of an unlabeled competitor for 30 minutes before adding a fixed concentration of FAM-labeled Ang II.

-

Incubate for 1 hour at 37°C.

-

Add the bioluminescent substrate (e.g., furimazine for NanoLuc) to all wells.

-

-

Data Acquisition:

-

Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-capable plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Plot the BRET ratio against the ligand concentration and analyze the data as described for the TR-FRET assay.

-

Conclusion

The use of FAM-labeled Angiotensin II and its fluorescent analogs provides a powerful and versatile platform for investigating the pharmacology of AT1 and AT2 receptors. The detailed signaling pathways and experimental protocols outlined in this guide offer a robust framework for researchers to design and execute experiments aimed at understanding the nuanced interactions of ligands with these important therapeutic targets. The quantitative data, while based on novel derivatives, underscores the importance of empirical validation for each fluorescent probe and provides a valuable reference for future studies in the field of angiotensin receptor research and drug development.

References

- 1. Identification of Distinct Conformations of the Angiotensin-II Type 1 Receptor Associated with the Gq/11 Protein Pathway and the β-Arrestin Pathway Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]

- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innopep.com [innopep.com]

- 5. researchgate.net [researchgate.net]

- 6. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Pharmacological Characterization of Fluorescent Ligands Targeting the Angiotensin II Receptors Derived from Agonists, ?-Arrestin-Biased Agonists, and Antagonists. | Profiles RNS [connect.rtrn.net]

- 9. Synthesis and Pharmacological Characterization of Fluorescent Ligands Targeting the Angiotensin II Receptors Derived from Agonists, β-Arrestin-Biased Agonists, and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

FAM-Labeled Angiotensin II: A Technical Guide for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II (Ang II) is a pivotal octapeptide hormone in the renin-angiotensin system (RAS), playing a critical role in cardiovascular homeostasis. Its effects are primarily mediated through two G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). Dysregulation of the Ang II signaling axis is implicated in a multitude of cardiovascular diseases, including hypertension, heart failure, and atherosclerosis, making its receptors significant targets for therapeutic intervention.

The use of fluorescently labeled ligands, such as 5-carboxyfluorescein (FAM)-labeled Angiotensin II, provides a powerful tool for investigating the intricate mechanisms of Ang II receptor signaling. This technical guide offers an in-depth overview of the application of FAM-labeled Angiotensin II in cardiovascular research, detailing its properties, relevant experimental protocols, and the underlying signaling pathways.

Core Concepts: FAM-Labeled Angiotensin II

FAM is a widely used green fluorescent dye that can be covalently attached to peptides like Angiotensin II, enabling their detection and quantification in various biological assays. The resulting FAM-labeled Angiotensin II retains its ability to bind to its cognate receptors, serving as a valuable probe for studying receptor distribution, ligand-receptor interactions, and cellular signaling events.

Spectral Properties

The spectral characteristics of the FAM fluorophore are crucial for designing and executing fluorescence-based experiments.

| Property | Wavelength (nm) |

| Maximum Excitation (λex) | ~494 nm |

| Maximum Emission (λem) | ~518 nm |

Note: These values are approximate and can be influenced by the local environment of the fluorophore.

Angiotensin II Receptor Signaling Pathways

Angiotensin II elicits a complex array of intracellular signaling cascades upon binding to its AT1 and AT2 receptors. These pathways ultimately govern the physiological and pathophysiological responses in the cardiovascular system.

AT1 Receptor Signaling

Activation of the AT1 receptor is predominantly associated with vasoconstriction, inflammation, cellular growth, and fibrosis. The signaling cascade is multifaceted, involving coupling to multiple G proteins and the recruitment of other signaling molecules.

AT1 Receptor Signaling Cascade

AT2 Receptor Signaling

In contrast to the AT1 receptor, the AT2 receptor often mediates effects that counterbalance those of AT1R, including vasodilation, anti-proliferation, and apoptosis. Its signaling pathways are generally considered to be protective in the context of cardiovascular disease.

AT2 Receptor Signaling Cascade

Quantitative Data

| Ligand | Receptor | Parameter | Value (approx.) | Reference |

| Angiotensin II | AT1 | Kd | 0.2 - 2.0 nM | [1] |

| Angiotensin II | AT2 | Kd | 0.1 - 1.0 nM | [1] |

| Losartan (Antagonist) | AT1 | Ki | 1.8 - 20 nM | [2] |

| PD123319 (Antagonist) | AT2 | Ki | 0.4 - 10 nM | [3] |

Note: These values are compiled from various studies and may vary depending on the experimental conditions and cell types used.

Experimental Protocols

Detailed methodologies are crucial for the successful application of FAM-labeled Angiotensin II in research. Below are representative protocols for key experiments.

Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of unlabeled compounds for angiotensin receptors using FAM-labeled Angiotensin II as the tracer.

Receptor Binding Assay Workflow

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the angiotensin receptor of interest (e.g., HEK293 or CHO cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Cell membranes (typically 10-50 µg of protein).

-

A fixed concentration of FAM-labeled Angiotensin II (typically at or below its Kd).

-

A range of concentrations of the unlabeled competitor compound.

-

For total binding, add assay buffer instead of the competitor.

-

For non-specific binding, add a high concentration of unlabeled Angiotensin II.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound FAM-Angiotensin II from the free ligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound ligand.

-

Quantification: Measure the fluorescence retained on the filters using a fluorescence plate reader with appropriate excitation and emission filters for FAM.

-

Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Assay

FP assays are homogeneous (no-wash) assays that measure the change in the polarization of fluorescent light upon binding of a small fluorescent ligand (tracer) to a larger molecule (receptor).

Fluorescence Polarization Assay Workflow

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of FAM-labeled Angiotensin II in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the purified and solubilized angiotensin receptor.

-

Prepare serial dilutions of the unlabeled competitor compounds.

-

-

Assay Setup: In a low-volume, black 96- or 384-well plate, add the assay components in the following order:

-

Assay buffer.

-

Competitor compound or vehicle control.

-

Purified receptor.

-

FAM-labeled Angiotensin II.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium. The plate should be protected from light.

-

Measurement: Measure the fluorescence polarization on a plate reader equipped with the appropriate polarizing filters for FAM's excitation and emission wavelengths. The instrument will measure the intensity of the emitted light that is parallel and perpendicular to the plane of the excitation light.

-

Data Analysis: The fluorescence polarization (P) is calculated from the parallel and perpendicular fluorescence intensities. Plot the polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Fluorescence Microscopy for Receptor Localization

FAM-labeled Angiotensin II can be used to visualize the localization of angiotensin receptors on the surface of cells or in tissue sections.

Methodology:

-

Cell/Tissue Preparation:

-

For cultured cells, grow them on glass coverslips.

-

For tissues, prepare thin cryosections.

-

-

Incubation: Incubate the cells or tissue sections with a solution containing FAM-labeled Angiotensin II (e.g., 10-100 nM) in a suitable buffer at 4°C or room temperature for 1-2 hours.

-

Washing: Gently wash the samples several times with ice-cold buffer to remove unbound fluorescent ligand.

-

Fixation (Optional): Fix the samples with a suitable fixative (e.g., 4% paraformaldehyde) to preserve the cellular structure and receptor localization.

-

Mounting: Mount the coverslips or tissue sections onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope or a confocal microscope equipped with a filter set appropriate for FAM.

-

Specificity Control: To confirm the specificity of the binding, perform a parallel experiment where the incubation with FAM-labeled Angiotensin II is carried out in the presence of a large excess of unlabeled Angiotensin II or a specific receptor antagonist (e.g., losartan for AT1R). A significant reduction in the fluorescent signal in the control experiment indicates specific binding.

Conclusion

FAM-labeled Angiotensin II is an indispensable tool for cardiovascular research, enabling detailed investigation of angiotensin receptor pharmacology and signaling. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this technology. While the provided quantitative data for unlabeled Angiotensin II serves as a useful reference, it is imperative to experimentally determine the specific binding characteristics of FAM-labeled Angiotensin II within the context of each unique experimental setup. The continued application of such fluorescent probes will undoubtedly contribute to a deeper understanding of the renin-angiotensin system and the development of novel therapeutics for cardiovascular diseases.

References

- 1. Angiotensin II type 1 and type 2 receptors bind angiotensin II through different types of epitope recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and AT2 receptor-binding properties of angiotensin II analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Apoptosis: A Technical Guide to Studying Cell Death Pathways Induced by FAM-Labeled Angiotensin II

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Angiotensin II (Ang II) in inducing apoptosis, a critical process in cellular homeostasis and disease. It provides a comprehensive overview of the signaling cascades initiated by Ang II and offers detailed experimental protocols for their investigation. A key focus is the application of FAM-labeled Angiotensin II as a modern tool for receptor binding studies, the crucial first step in elucidating the downstream apoptotic signaling. This document is intended to equip researchers with the foundational knowledge and practical methodologies to effectively design and execute apoptosis studies involving Angiotensin II.

Introduction: Angiotensin II and Apoptosis

Angiotensin II, a potent vasoconstrictor peptide, is a central player in the renin-angiotensin system (RAS), regulating blood pressure and fluid balance. Beyond its hemodynamic effects, Ang II is increasingly recognized as a key modulator of cellular growth, proliferation, and death. Its ability to induce apoptosis, or programmed cell death, is implicated in the pathophysiology of various cardiovascular and renal diseases. The effects of Ang II are primarily mediated through its interaction with two main G protein-coupled receptors: Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. The engagement of these receptors triggers a complex network of intracellular signaling pathways that can ultimately converge on the activation of the apoptotic machinery.

While both receptor subtypes are involved, they often mediate opposing effects, with AT1 receptor activation generally being pro-hypertrophic and pro-inflammatory, and AT2 receptor stimulation more commonly linked to anti-proliferative and pro-apoptotic outcomes. However, the specific response can be highly cell-type and context-dependent.[1][2][3] Understanding the precise mechanisms by which Ang II governs apoptosis is therefore crucial for the development of targeted therapies for a range of diseases.

The Role of FAM-Labeled Angiotensin II in Apoptosis Research

Fluorescently labeling peptides provides a powerful, non-radioactive method for studying ligand-receptor interactions. FAM (carboxyfluorescein) is a widely used green fluorescent dye that can be conjugated to Angiotensin II without significantly altering its biological activity.

Primary Application: Receptor Binding Assays

The principal use of FAM-labeled Angiotensin II in the context of apoptosis studies is to verify and quantify the binding of Ang II to its receptors on the cell surface. This is a critical prerequisite for any downstream functional assay, as it confirms the presence and accessibility of the target receptors.

Fluorescence-based binding assays offer several advantages over traditional radioligand binding assays, including enhanced safety, reduced disposal costs, and the potential for high-throughput screening. These assays can be used to determine key parameters such as binding affinity (Kd) and receptor density (Bmax).

Quantitative Data on Angiotensin II-Induced Apoptosis

The following tables summarize quantitative data from various studies investigating the pro-apoptotic effects of Angiotensin II across different cell types and experimental conditions.

Table 1: Dose-Dependent Induction of Apoptosis by Angiotensin II

| Cell Type | Angiotensin II Concentration | Duration of Treatment | Apoptosis Measurement Method | Result | Reference |

| Neonatal Rat Cardiomyocytes | 10 nmol/L | 24 hours | Feulgen Staining | 3-fold increase in apoptotic cells | [1] |

| Neonatal Rat Cardiomyocytes | 100 nmol/L | 24 hours | Feulgen Staining | ~3.2-fold increase in apoptotic cells | [1] |

| Neonatal Rat Cardiomyocytes | 10 nmol/L | 24 hours | TUNEL Assay | ~4.1-fold increase in apoptotic cells | [1] |

| Neonatal Rat Cardiomyocytes | 100 nmol/L | 24 hours | TUNEL Assay | ~4.6-fold increase in apoptotic cells | [1] |

| Bovine Pulmonary Artery Endothelial Cells | 100 nM | 24 hours | Neutral Comet Assay | 40-50% apoptosis | [3] |

| Bovine Pulmonary Artery Endothelial Cells | 1 µM | 24 hours | Neutral Comet Assay | 40-50% apoptosis | [3] |

| Bovine Pulmonary Artery Endothelial Cells | 10 µM | 24 hours | Neutral Comet Assay | 60-70% apoptosis | [3] |

| THP-1 Macrophages | 1 µM | 24 hours | Annexin V Staining | Significant increase in Annexin V positive cells | [4] |

| H9c2 Cardiac Cells | 10 µM | Not specified | Annexin V/PI Staining | Early apoptotic rate increased from 1.8% to 25.3% |

Table 2: Receptor Involvement in Angiotensin II-Induced Apoptosis

| Cell Type | Treatment | Apoptosis Measurement Method | Result | Reference |

| Neonatal Rat Cardiomyocytes | Ang II (10 nmol/L) + Irbesartan (AT1 antagonist, 100 nmol/L) | Feulgen, Hoechst, TUNEL | Prevention of Ang II-induced apoptosis | [1] |

| Neonatal Rat Cardiomyocytes | Ang II (10 nmol/L) + PD123319 (AT2 antagonist, 1 µmol/L) | Feulgen, Hoechst, TUNEL | Prevention of Ang II-induced apoptosis | [1] |

| Rat Aortic Smooth Muscle Cells | Ang II infusion + PD 123319 (AT2 antagonist) | DNA Laddering | 238% increase in apoptosis vs. control | [5] |

| Human Endocardial Endothelial Cells | Ang II | Annexin V & TUNEL | Dose-dependent increase in apoptosis | [6] |

| Human Endocardial Endothelial Cells | Ang II + AT2 antagonist | Annexin V & TUNEL | Prevention of Ang II-induced apoptosis | [6] |

Table 3: Effects of Angiotensin II on Apoptotic Signaling Molecules

| Cell Type | Angiotensin II Concentration | Duration of Treatment | Molecule | Result | Reference |

| H9c2 Cardiomyoblasts | 100 nmol/L | Time-dependent | Cleaved Caspase 8 & 3 | Upregulation | [7] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Not specified | Caspase-3-like activity | Increased to 134% of control | [8] |

| Mouse Platelets | Concentration-dependent | Not specified | Caspase-3 activity | Significant increase | [9] |

| Mouse Platelets | Concentration-dependent | Not specified | Bak and Bax | Increased expression | [9] |

| Mouse Platelets | Concentration-dependent | Not specified | Bcl-2 and Bcl-XL | Decreased expression | [9] |

Signaling Pathways in Angiotensin II-Induced Apoptosis

Angiotensin II-induced apoptosis is a complex process involving multiple signaling pathways that can be either dependent on or independent of one another. The specific pathway activated is often contingent on the cell type and the relative expression of AT1 and AT2 receptors. Below are diagrams illustrating the key signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate Angiotensin II-induced apoptosis.

FAM-Labeled Angiotensin II Receptor Binding Assay

This protocol describes a basic fluorescence-based receptor binding assay to confirm the interaction of FAM-labeled Angiotensin II with its receptors on target cells.

Materials:

-

FAM-labeled Angiotensin II

-

Unlabeled Angiotensin II

-

Target cells expressing AT1 and/or AT2 receptors

-

Binding Buffer (e.g., PBS with 0.1% BSA)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed target cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Washing: Gently wash the cells twice with ice-cold Binding Buffer.

-

Saturation Binding:

-

Prepare serial dilutions of FAM-labeled Angiotensin II in Binding Buffer.

-

Add the diluted FAM-labeled Angiotensin II to the wells.

-

For non-specific binding, add a high concentration of unlabeled Angiotensin II (e.g., 1000-fold excess) to a parallel set of wells 15 minutes prior to adding the FAM-labeled Angiotensin II.

-

-

Incubation: Incubate the plate at 4°C for 2-4 hours to reach binding equilibrium.

-

Washing: Wash the cells three times with ice-cold Binding Buffer to remove unbound ligand.

-

Fluorescence Measurement: Add a fixed volume of Binding Buffer to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for FAM (e.g., Ex/Em = 494/521 nm).

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of FAM-labeled Angiotensin II to generate a saturation curve and determine Kd and Bmax.

TUNEL Assay for DNA Fragmentation

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells treated with Angiotensin II

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL Assay Kit (containing TdT enzyme and fluorescently labeled dUTP)

-

DAPI or other nuclear counterstain

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Culture cells on coverslips and treat with Angiotensin II for the desired time and concentration. Include appropriate positive and negative controls.

-

Fixation: Wash the cells with PBS and fix with Fixation Solution for 15-30 minutes at room temperature.[1]

-

Permeabilization: Wash the cells with PBS and permeabilize with Permeabilization Solution for 2-5 minutes on ice.[1]

-

TUNEL Labeling: Wash the cells with PBS and incubate with the TUNEL reaction mixture (TdT enzyme and labeled dUTP) according to the manufacturer's instructions, typically for 60 minutes at 37°C in a humidified chamber.

-

Washing: Wash the cells thoroughly with PBS to remove unincorporated nucleotides.

-

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI to visualize all cell nuclei.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This method allows for the quantification of early and late apoptotic cells.

Materials:

-

Cells treated with Angiotensin II

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with Angiotensin II, harvest the cells (including any floating cells in the medium) and centrifuge.[10]

-

Washing: Wash the cells twice with cold PBS.[10]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as caspases, Bax, and Bcl-2.

Materials:

-

Cell lysates from Angiotensin II-treated cells

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration.[7]

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

The study of Angiotensin II-induced apoptosis is a dynamic and evolving field. The use of tools like FAM-labeled Angiotensin II for robust receptor binding assays, coupled with the detailed experimental protocols for downstream apoptosis analysis provided in this guide, offers a powerful approach for researchers. By carefully selecting the appropriate cell models, experimental techniques, and quantitative endpoints, scientists and drug development professionals can gain deeper insights into the complex role of the renin-angiotensin system in cellular life and death, paving the way for novel therapeutic interventions.

References

- 1. Angiotensin II-induced apoptosis in rat cardiomyocyte culture: a possible role of AT1 and AT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Angiotensin-II-induced apoptosis requires regulation of nucleolin and Bcl-xL by SHP-2 in primary lung endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vivo study of AT(1) and AT(2) angiotensin receptors in apoptosis in rat blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Angiotensin II induces apoptosis of human right and left ventricular endocardial endothelial cells by activating the AT2 receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Angiotensin II prompts heart cell apoptosis via AT1 receptor-augmented phosphatase and tensin homolog and miR-320-3p functions to enhance suppression of the IGF1R-PI3K-AKT survival pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Elevated angiotensin II induces platelet apoptosis through promoting oxidative stress in an AT1R‐dependent manner during sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Angiotensin II-Induced Apoptosis of Human Umbilical Vein Endothelial Cells was Inhibited by Blueberry Anthocyanin Through Bax- and Caspase 3-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of FAM-Labeled Angiotensin II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical factors influencing the stability of 5-Carboxyfluorescein (FAM) labeled Angiotensin II. Understanding and controlling these factors are paramount for ensuring the accuracy, reproducibility, and reliability of experimental data in research and drug development. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Introduction to FAM-Labeled Angiotensin II

Angiotensin II is an octapeptide hormone that plays a crucial role in the renin-angiotensin system, primarily involved in blood pressure regulation. Its amino acid sequence is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. The labeling of Angiotensin II with a fluorescent marker like FAM (5-Carboxyfluorescein) enables researchers to visualize and track its interaction with receptors and other cellular components, making it an invaluable tool in cardiovascular research and drug discovery. FAM is a widely used green fluorescent dye with an excitation maximum around 494 nm and an emission maximum around 518 nm. FAM-conjugated peptides are generally more stable to hydrolysis than their FITC-labeled counterparts.[1][2]

Factors Affecting Stability

The stability of FAM-labeled Angiotensin II is influenced by a combination of factors related to both the peptide and the fluorescent dye. These include temperature, light exposure, pH, and enzymatic degradation.

Temperature

Temperature is a critical factor in the stability of both lyophilized and reconstituted FAM-labeled Angiotensin II.

-

Lyophilized Form: For long-term storage, lyophilized (freeze-dried) FAM-labeled Angiotensin II should be stored at -20°C or, for extended periods, at -80°C.[3] Lyophilization significantly improves the long-term stability of peptides by removing water, which is a key reactant in many degradation pathways.[4][5]

-

In Solution: Once reconstituted, the peptide is significantly more susceptible to degradation. Stock solutions should be stored at -20°C or -80°C. One manufacturer suggests that stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[3] It is strongly recommended to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.

Light Exposure (Photostability)

The FAM fluorophore is susceptible to photobleaching, an irreversible process where the dye loses its ability to fluoresce upon exposure to light. This is a critical consideration during handling, storage, and experimental procedures involving fluorescence detection.

-

Storage: Both lyophilized powder and solutions of FAM-labeled Angiotensin II should be protected from light by storing them in amber vials or by wrapping containers in aluminum foil.

-

Handling: During experimental use, exposure to ambient and excitation light should be minimized.

pH

The pH of the solution can affect both the stability of the Angiotensin II peptide and the fluorescence properties of the FAM dye.

-

Peptide Stability: Angiotensin II is most stable in a slightly acidic to neutral pH range.

-

FAM Fluorescence: The fluorescence intensity of FAM is pH-dependent, with optimal fluorescence occurring in the pH range of 7.5 to 8.5.[6] In acidic environments, the fluorescence of FAM can be significantly quenched.

Enzymatic Degradation

Angiotensin II is susceptible to cleavage by various peptidases present in biological samples. The primary degradation products of Angiotensin II are Angiotensin III (formed by cleavage of the N-terminal Aspartic acid) and Angiotensin-(1-7) (formed by cleavage of the C-terminal Phenylalanine).[7][8][9] The presence of the FAM label at the N-terminus may offer some steric hindrance to aminopeptidases, potentially altering the degradation profile compared to the unlabeled peptide. However, specific data on the enzymatic degradation of FAM-labeled Angiotensin II is limited. The use of protease inhibitors, such as 1,10-phenanthroline, can be employed in in-vitro assays to prevent enzymatic degradation.[10]

Recommended Storage and Handling

To ensure the integrity and performance of FAM-labeled Angiotensin II, the following storage and handling procedures are recommended:

Table 1: Recommended Storage Conditions for FAM-Labeled Angiotensin II

| Form | Storage Temperature | Duration | Container | Light/Moisture Protection |

| Lyophilized Powder | -20°C | Short-term | Tightly sealed vial | Protect from light and moisture |

| -80°C | Long-term | Tightly sealed vial | Protect from light and moisture | |

| Reconstituted Solution | -20°C | Up to 1 month[3] | Aliquoted in single-use vials | Protect from light |

| -80°C | Up to 6 months[3] | Aliquoted in single-use vials | Protect from light |

Handling Best Practices:

-

Reconstitution: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature to prevent condensation. Reconstitute using a high-purity, sterile solvent recommended by the manufacturer (e.g., sterile water, DMSO, or a specific buffer). For in vivo experiments, freshly prepared solutions are recommended.[3]

-

Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the reconstituted peptide into smaller, single-use volumes.

-

Light Protection: Always protect the peptide from light, both during storage and experimental procedures. Use amber vials or wrap tubes in foil.

-

Avoid Contamination: Use sterile techniques when handling the peptide to prevent microbial contamination, which can introduce proteases.

Experimental Protocols for Stability Assessment

The following protocols provide a framework for assessing the stability of FAM-labeled Angiotensin II under various stress conditions.

Protocol for Assessing Thermal Stability in Solution

This protocol is adapted from a stability study of unlabeled Angiotensin II and is suitable for assessing the degradation of the FAM-labeled peptide over time at different temperatures.[11][12]

Objective: To determine the rate of degradation of FAM-labeled Angiotensin II in solution at various temperatures.

Materials:

-

FAM-labeled Angiotensin II

-

High-purity water or a suitable buffer (e.g., 0.9% sodium chloride)[11]

-

Temperature-controlled incubators or water baths

-

HPLC system with a fluorescence detector and a C18 reversed-phase column

-

LC-MS/MS system for degradation product identification

Methodology:

-

Sample Preparation: Prepare a stock solution of FAM-labeled Angiotensin II at a known concentration (e.g., 10 µg/mL) in the chosen solvent. Aliquot the solution into multiple vials for each temperature condition to be tested (e.g., 4°C, 25°C, 37°C).

-

Incubation: Place the vials in the respective temperature-controlled environments.

-

Time Points: At designated time points (e.g., 0, 24, 48, 72, 96, 120 hours), remove one vial from each temperature condition. Immediately freeze the sample at -80°C to halt any further degradation until analysis.

-

HPLC-Fluorescence Analysis:

-

Thaw the samples just before analysis.

-

Inject an equal volume of each sample onto the HPLC system.

-

Use a gradient elution method with a mobile phase consisting of an aqueous component (e.g., 0.1% trifluoroacetic acid in water) and an organic component (e.g., acetonitrile with 0.1% trifluoroacetic acid).

-

Set the fluorescence detector to the excitation and emission wavelengths of FAM (e.g., Ex: 494 nm, Em: 518 nm).

-